molecular formula C6H9NO2S B13796447 (4R,5R)-2,5-dimethyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

(4R,5R)-2,5-dimethyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Cat. No.: B13796447
M. Wt: 159.21 g/mol
InChI Key: NRWGEFIRYQENCZ-WUJLRWPWSA-N
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Description

(4R,5R)-2,5-dimethyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a chiral thiazole derivative Thiazoles are a class of organic compounds containing a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-2,5-dimethyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable thioamide with an α-haloketone, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-2,5-dimethyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(4R,5R)-2,5-dimethyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4R,5R)-2,5-dimethyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Properties

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

(4R,5R)-2,5-dimethyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C6H9NO2S/c1-3-5(6(8)9)7-4(2)10-3/h3,5H,1-2H3,(H,8,9)/t3-,5+/m1/s1

InChI Key

NRWGEFIRYQENCZ-WUJLRWPWSA-N

Isomeric SMILES

C[C@@H]1[C@H](N=C(S1)C)C(=O)O

Canonical SMILES

CC1C(N=C(S1)C)C(=O)O

Origin of Product

United States

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